molecular formula C11H10BrNS B13217042 N-[(4-Bromothiophen-3-yl)methyl]aniline

N-[(4-Bromothiophen-3-yl)methyl]aniline

Katalognummer: B13217042
Molekulargewicht: 268.17 g/mol
InChI-Schlüssel: YSDWTZBHATWBEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Bromothiophen-3-yl)methyl]aniline is an organic compound that features a brominated thiophene ring attached to an aniline moiety via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromothiophen-3-yl)methyl]aniline typically involves the reaction of 4-bromothiophene-3-carbaldehyde with aniline in the presence of a reducing agent. One common method is the use of palladium-catalyzed Suzuki cross-coupling reactions. For instance, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki cross-coupling reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-Bromothiophen-3-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine substituent.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Wissenschaftliche Forschungsanwendungen

N-[(4-Bromothiophen-3-yl)methyl]aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[(4-Bromothiophen-3-yl)methyl]aniline depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(3-Bromothiophen-2-yl)methyl]aniline
  • N-[(4-Chlorothiophen-3-yl)methyl]aniline
  • N-[(4-Methylthiophen-3-yl)methyl]aniline

Uniqueness

N-[(4-Bromothiophen-3-yl)methyl]aniline is unique due to the presence of the bromine atom on the thiophene ring, which can influence its reactivity and the types of reactions it can undergo.

Eigenschaften

Molekularformel

C11H10BrNS

Molekulargewicht

268.17 g/mol

IUPAC-Name

N-[(4-bromothiophen-3-yl)methyl]aniline

InChI

InChI=1S/C11H10BrNS/c12-11-8-14-7-9(11)6-13-10-4-2-1-3-5-10/h1-5,7-8,13H,6H2

InChI-Schlüssel

YSDWTZBHATWBEF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NCC2=CSC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.